Spiperone
Description
Historical Context and Discovery of Spiperone
This compound, chemically designated as 8-[3-(4-fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, emerged from the butyrophenone class of compounds developed by Janssen Pharmaceuticals in the mid-20th century. Initially synthesized in 1964 during structural optimization efforts of neuroleptic agents, this compound was identified as a potent dopamine receptor antagonist. Its clinical approval in Japan in 1968 marked its introduction as an antipsychotic for schizophrenia treatment.
The compound’s discovery was part of a broader exploration of butyrophenones, spearheaded by Dr. Paul Janssen, which aimed to improve psychiatric therapeutics. Unlike earlier antipsychotics, this compound exhibited high selectivity for dopamine D2 receptors, positioning it as a critical tool for studying dopaminergic pathways.
Overview of this compound’s Chemical and Pharmacological Significance
This compound’s molecular structure (C23H26FN3O2, molecular weight: 395.47 g/mol) features a spirocyclic ring system and a fluorinated aromatic moiety, contributing to its unique receptor-binding profile. It demonstrates nanomolar affinity for multiple neurotransmitter receptors, as detailed in Table 1.
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Notes |
|---|---|---|
| Dopamine D2 | 0.16 | Primary therapeutic target |
| 5-HT1A | 17.3 | Moderate serotonin activity |
| 5-HT2A | 1.17 | High serotonin affinity |
| α1B-adrenergic | 3.09 | Vasomodulatory potential |
Pharmacologically, this compound’s dual action on dopamine and serotonin receptors has enabled its use in diverse research contexts, including positron emission tomography (PET) imaging. The radiolabeled derivative N-methylthis compound ([11C]NMSP) allows visualization of D2/5-HT2A receptor distribution in vivo. Additionally, this compound activates calcium-activated chloride channels (CaCCs), revealing therapeutic potential for cystic fibrosis.
Beyond neuropsychiatry, this compound has been instrumental in elucidating receptor dynamics. For example, crystallography studies of its interaction with the D2 receptor have clarified structural determinants of antagonist binding, such as hydrophobic interactions with Phe3896.51 and a salt bridge with Asp1143.32. This multifunctionality underscores its enduring relevance in both clinical and experimental pharmacology.
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKTPJOSAWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045205 | |
| Record name | Spiperone | |
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Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749-02-0 | |
| Record name | Spiperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Spiperone | |
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| Record name | spiperone | |
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| Record name | spiperone | |
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| Record name | Spiperone | |
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| Record name | Spiperone | |
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| Record name | SPIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
The synthesis of spiperone involves several steps, starting with the preparation of the core structure, 1,3,8-triazaspiro[4.5]decan-4-one. This core is then functionalized with a 4-fluorophenyl group and a 4-oxobutyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Spiperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Activity :
-
Cystic Fibrosis Treatment :
- Recent studies have identified this compound as a potential therapeutic agent for cystic fibrosis. It activates calcium-activated chloride channels, stimulating chloride secretion in epithelial cells. This mechanism operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR), offering a novel approach to treatment .
- Topical Applications :
- Dopaminergic Modulation :
Cystic Fibrosis
- A study highlighted this compound's ability to enhance intracellular calcium levels, leading to increased chloride secretion in cystic fibrosis models. The compound was shown to be the most potent calcium stimulator among those tested, indicating its potential as a new therapeutic platform for cystic fibrosis treatment .
Immunosuppressive Effects
- In animal models, this compound was applied topically to evaluate its effects on contact hypersensitivity reactions. Results indicated significant suppression of tissue swelling and leukocyte infiltration when administered at specific dosages, underscoring its potential utility in managing inflammatory skin conditions .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antipsychotic Activity | D2 receptor antagonism | Effective in reducing psychotic symptoms; widely used in research settings |
| Cystic Fibrosis | Activation of calcium-activated chloride channels | Stimulates chloride secretion; effective in CFTR-knockout models |
| Topical Applications | Local immunosuppression | Reduces tissue swelling and leukocyte infiltration in skin conditions |
| Dopaminergic Modulation | Modulates dopaminergic pathways | Potential antidepressant effects observed in preclinical studies |
Mechanism of Action
Spiperone exerts its effects by binding to dopamine and serotonin receptors, acting as an antagonist. It specifically targets dopamine D2 receptors and serotonin 5-HT2 receptors, inhibiting their activity. This leads to a reduction in neurotransmitter signaling, which is beneficial in treating conditions like schizophrenia . Additionally, this compound has been found to activate calcium-dependent chloride channels through a protein tyrosine kinase-coupled phospholipase C-dependent pathway .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Spiperone vs. AMI-193 (Spiramide)
Structurally analogous to this compound, AMI-193 shares a spiro scaffold but differs in ER stress induction efficacy:
| Compound | Primary Screening EC50 (μM) | Primary Efficacy (%) | Confirmation EC50 (μM) | Confirmation Efficacy (%) |
|---|---|---|---|---|
| This compound | 0.8 | 24 | 18.6 ± 1.3 | 44.6 ± 1.5 |
| AMI-193 | 5.0 | 66 | 9.2 ± 3.0 | 53.4 ± 7.9 |
While this compound has a lower EC50 in primary screening, AMI-193 demonstrates higher efficacy, suggesting structural variations influence pathway activation potency. Both compounds activate all three ER stress pathways (ATF6, PERK, IRE1), unlike amlodipine or roxindole, which only target ATF6 and PERK .
This compound vs. Haloperidol
Both are D2 receptor antagonists, but key differences exist:
- Binding Specificity : this compound labels D3 receptors with higher affinity (Ki = 0.329 nM) compared to haloperidol, which preferentially binds D2 .
- Physicochemical Properties :
| Compound | log P | clog P | tPSA (Ų) |
|---|---|---|---|
| This compound | 2.78 | 2.82 | 52.65 |
| Haloperidol | 3.49 | 3.85 | 40.54 |
This compound’s lower lipophilicity (clog P) and higher polar surface area (tPSA) may influence blood-brain barrier permeability and metabolic stability .
This compound vs. 7-OH-DPAT (Dopamine D3 Agonist)
| Compound | Ki at D3 (nM) | Functional Role |
|---|---|---|
| This compound | 0.329 ± 0.131 | Inverse Agonist |
| 7-OH-DPAT | 5.64 ± 0.50 | Agonist |
This compound’s inverse agonism suppresses constitutive D3 receptor activity, whereas 7-OH-DPAT activates downstream signaling. Mutations (e.g., S192A) reduce 7-OH-DPAT affinity 5-fold but minimally affect this compound, highlighting its robust receptor interaction .
This compound vs. p-MPPI and p-MPPF (5-HT1A Ligands)
- p-MPPI : Weak inverse agonist at 5-HT1A (EC50 ~1 μM), partially reverses this compound’s constitutive activity suppression .
- p-MPPF : Neutral antagonist; fully reverses this compound’s effects, confirming this compound’s full inverse agonist profile at 5-HT1A .
This compound vs. [3H]Spiroperidol (5-HT2 Receptor Ligand)
This compound (like spiroperidol) labels 5-HT2 receptors but shows negligible binding to 5-HT1 subtypes in rat cortex. In contrast, [3H]5-HT and [3H]LSD bind 5-HT1 and both 5-HT1/5-HT2, respectively .
Functional and Therapeutic Divergence
- ER Stress Induction : this compound’s EC50 (0.8 μM) is lower than cyclosporine A (7.9 μM) but less efficacious than AMI-193 .
- Antipsychotic Potential: Unlike haloperidol, this compound’s D3 selectivity may reduce extrapyramidal side effects .
- Off-Target Effects : this compound inhibits PDEδ (KD = 147–246 nM), though less potently than atorvastatin, suggesting unique applications in cancer .
Biological Activity
Spiperone is a well-known antipsychotic drug primarily used in the treatment of schizophrenia. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
This compound exhibits a multifaceted mechanism of action, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. However, recent studies have uncovered additional pathways through which this compound exerts its biological effects:
- Calcium Homeostasis : this compound has been identified as a potent enhancer of intracellular calcium levels. It stimulates calcium-activated chloride channels (CaCCs) and activates phospholipase C (PLC), leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in the context of cystic fibrosis (CF) therapy, where this compound has shown potential in correcting defective chloride secretion in airway epithelial cells .
- Antitumor Activity : this compound has demonstrated cytotoxic effects against colorectal cancer (CRC) cells by inducing apoptosis and disrupting intracellular calcium homeostasis. The drug's action involves the activation of PLC, leading to endoplasmic reticulum (ER) stress and alterations in lipid metabolism . This suggests that this compound could be repurposed as a therapeutic agent in oncology.
- Dopaminergic Modulation : As a D2 receptor antagonist, this compound modulates dopaminergic signaling, which is crucial for various neurological functions. Its antagonistic action on D2 receptors has been linked to effects on mood and behavior, making it relevant for psychiatric disorders .
Cystic Fibrosis Therapy
A notable study demonstrated that this compound enhances intracellular calcium levels and stimulates chloride secretion in CF airway epithelial cells. The research highlighted that this compound operates through a PLC-dependent pathway to increase intracellular Ca²⁺ levels, which is crucial for restoring chloride ion transport in CF patients .
Table 1: Effect of this compound on Calcium Secretion in CF Cells
| Treatment Condition | EC50 (µM) | Calcium Increase (%) |
|---|---|---|
| Baseline Ringer Solution | 9.3 | 100 |
| This compound + Amiloride | <50 | 150 |
| This compound (High Concentration) | >50 | 75 |
Antitumor Effects
In another study focusing on CRC, this compound was shown to reduce the clonogenic potential of cancer stem-like cells (CRC-SCs). The study found that this compound treatment led to significant apoptosis and cell cycle arrest at clinically relevant concentrations .
Table 2: this compound's Cytotoxicity in CRC Cells
| Cell Type | Apoptosis Induction (%) | IC50 (µM) |
|---|---|---|
| CRC Cells | 70 | 15 |
| CRC Stem Cells | 65 | 12 |
| Non-neoplastic Cells | 10 | >100 |
Q & A
Q. How to interpret this compound’s biphasic effects in dose-response studies?
- Methodological Answer : Biphasic curves (e.g., low-dose inhibition vs. high-dose off-target effects) suggest allosteric modulation or receptor subtype cross-reactivity. Test selectivity via knockout models (e.g., D2 receptor-deficient mice) or selective antagonists. Apply two-site binding models to distinguish high-/low-affinity states .
Key Methodological Considerations
- Radioligand Stability : Confirm this compound’s stability in physiological buffers via mass spectrometry to avoid artifactual binding .
- Ethical Compliance : Adhere to protocols for human/animal studies (e.g., IRB approval, 3R principles) when using this compound in translational research .
- Data Transparency : Report Bmax, KD, and Hill coefficients in full to enable meta-analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
